N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a thiazole ring, an oxazole ring, and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl group. The final steps involve the formation of the oxazole ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the rings.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2,4-Disubstituted thiazoles
- Phenylpyrimidines
Uniqueness
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and an oxazole moiety, which are known for their diverse biological activities. Its chemical structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃Cl₂N₃O₃S |
Molecular Weight | 339.36 g/mol |
CAS Number | 5448-80-6 |
LogP | 2.407 |
Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole and oxazole rings may modulate enzyme activity or cellular signaling pathways. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest in cancer cells, potentially leading to apoptosis.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A notable study evaluated its effects on various cancer cell lines:
Cell Line | IC₅₀ (µM) | Observations |
---|---|---|
A549 (Lung) | 10.5 | Moderate inhibition of cell viability |
Caco-2 (Colorectal) | 5.8 | Significant reduction in cell viability (39.8% at 100 µM) |
The results suggest a structure-dependent anticancer activity, particularly pronounced in colorectal cancer cells compared to lung cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been explored for antimicrobial effects. Studies have shown that derivatives containing the thiazole ring exhibit activity against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 12 µg/mL |
S. aureus | 8 µg/mL |
These findings indicate the potential of this compound as a lead for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a recent study involving the treatment of human colorectal adenocarcinoma (Caco-2) cells with this compound, researchers observed a dose-dependent decrease in cell viability. The compound was administered at various concentrations (10 µM to 100 µM) over 24 hours. The results highlighted an IC₅₀ value of approximately 5.8 µM, demonstrating its effectiveness against this cancer type .
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit carbonic anhydrase (CA) enzymes associated with tumor growth. The compound showed selective inhibition against hCA IX and hCA XII at nanomolar concentrations, suggesting its potential as a therapeutic agent for cancer treatment .
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-7-4-12(21-19-7)13(20)18-14-17-11(6-22-14)9-3-2-8(15)5-10(9)16/h2-6H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCCQQCIPKFIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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